2-(2-Methylbutan-2-yl)benzoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

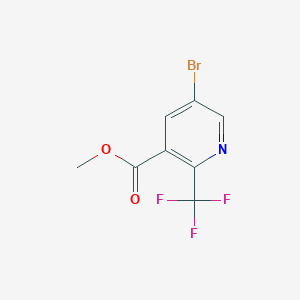

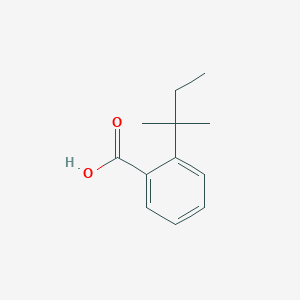

“2-(2-Methylbutan-2-yl)benzoic acid” is a chemical compound with the molecular formula C12H16O2 . It has a molecular weight of 192.26 . The IUPAC name for this compound is 2-tert-pentylbenzoic acid .

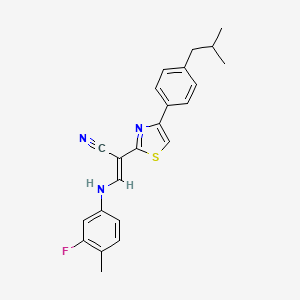

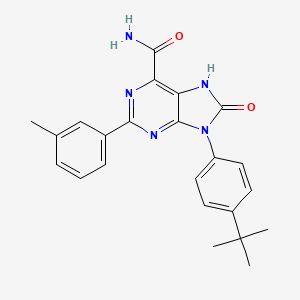

Molecular Structure Analysis

The molecular structure of “2-(2-Methylbutan-2-yl)benzoic acid” consists of a benzene ring attached to a carboxylic acid group and a 2-methylbutan-2-yl group . The exact structure can be found in various chemical databases .Physical And Chemical Properties Analysis

“2-(2-Methylbutan-2-yl)benzoic acid” is a powder with a melting point of 84-86 degrees Celsius .Scientific Research Applications

Sure! Here is a comprehensive analysis of the scientific research applications of 2-(2-Methylbutan-2-yl)benzoic acid:

Pharmaceutical Development

2-(2-Methylbutan-2-yl)benzoic acid is explored for its potential in drug synthesis due to its unique structural properties. It can serve as a precursor or intermediate in the synthesis of various pharmaceutical compounds, particularly those requiring a benzoic acid moiety for biological activity. Its derivatives might exhibit anti-inflammatory, analgesic, or antimicrobial properties, making it a valuable compound in medicinal chemistry .

Organic Synthesis

In organic chemistry, 2-(2-Methylbutan-2-yl)benzoic acid is utilized as a building block for the synthesis of more complex molecules. Its structure allows for various functional group modifications, enabling the creation of novel compounds for research in material science, agrochemicals, and other industrial applications .

Catalysis Research

This compound is investigated for its role in catalysis, particularly in the development of new catalytic systems. Its unique structure can influence the activity and selectivity of catalysts, which is crucial for improving the efficiency of chemical reactions in industrial processes .

Polymer Science

2-(2-Methylbutan-2-yl)benzoic acid is studied for its potential use in polymer science. It can be incorporated into polymer backbones to modify physical properties such as flexibility, thermal stability, and resistance to degradation. This makes it useful in developing advanced materials for various applications, including packaging, coatings, and biomedical devices .

Environmental Chemistry

Research into the environmental impact and degradation pathways of 2-(2-Methylbutan-2-yl)benzoic acid is important for understanding its behavior in ecosystems. Studies focus on its persistence, bioaccumulation, and potential toxicity, which are critical for assessing its environmental safety and developing strategies for its management and remediation .

Analytical Chemistry

In analytical chemistry, 2-(2-Methylbutan-2-yl)benzoic acid is used as a standard or reference compound for method development and validation. Its well-defined chemical properties make it suitable for calibrating instruments and ensuring the accuracy and precision of analytical measurements in various research and industrial settings .

Biochemical Research

The compound is also explored in biochemical research for its interactions with biological molecules. Studies may investigate its binding affinity to proteins, enzymes, or nucleic acids, providing insights into its potential biological activities and mechanisms of action .

Material Science

In material science, 2-(2-Methylbutan-2-yl)benzoic acid is examined for its role in the development of new materials with specific properties. Its incorporation into materials can enhance characteristics such as mechanical strength, thermal resistance, and chemical stability, making it valuable for applications in electronics, aerospace, and other high-performance industries .

Safety and Hazards

properties

IUPAC Name |

2-(2-methylbutan-2-yl)benzoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O2/c1-4-12(2,3)10-8-6-5-7-9(10)11(13)14/h5-8H,4H2,1-3H3,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFUJPVTUKBTYQP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)(C)C1=CC=CC=C1C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-Methylbutan-2-yl)benzoic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-tert-butyl-2-{[1-(1H-indole-6-carbonyl)piperidin-4-yl]methyl}-2,3-dihydropyridazin-3-one](/img/structure/B2475455.png)

![(Z)-8'H-7'-benzyl-6'-methyl-3',4'-dihydro-8'H-spiro[cyclohexane-1,2'-pyrano[3,2-g]chromen]-8'-one oxime](/img/structure/B2475461.png)

![3-methyl-N-(2-(4-phenoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2475463.png)

![4-Methoxy-2-oxo-N-propan-2-ylbicyclo[2.2.2]octane-1-carboxamide](/img/structure/B2475466.png)

![4-Methoxy-2-[4-(2-methylpyrimidin-4-yl)piperazin-1-yl]pyrimidine](/img/structure/B2475468.png)

![3-(2-(benzo[d][1,3]dioxol-5-yl)-2-oxoethyl)-6-(p-tolyl)pyrimidin-4(3H)-one](/img/structure/B2475471.png)

![Methyl 6-(2-ethoxy-2-oxoethyl)sulfanylbenzimidazolo[1,2-c]quinazoline-3-carboxylate](/img/structure/B2475476.png)